N-(3-methoxypropyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide
Description
N-(3-methoxypropyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide is a synthetic acetamide derivative featuring a cyclohepta[c]pyridazinone core fused with a seven-membered ring and substituted with a 3-methoxypropyl group. Its structural complexity arises from the bicyclic pyridazinone system, which imparts rigidity and influences pharmacokinetic properties like solubility and metabolic stability .
Properties
Molecular Formula |
C15H23N3O3 |
|---|---|
Molecular Weight |
293.36 g/mol |
IUPAC Name |
N-(3-methoxypropyl)-2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetamide |
InChI |
InChI=1S/C15H23N3O3/c1-21-9-5-8-16-14(19)11-18-15(20)10-12-6-3-2-4-7-13(12)17-18/h10H,2-9,11H2,1H3,(H,16,19) |
InChI Key |
VMDZBHBLQNOUPW-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNC(=O)CN1C(=O)C=C2CCCCCC2=N1 |
Origin of Product |
United States |
Preparation Methods
Ring-Closing via Cyclocondensation
A common strategy involves cyclocondensation reactions between α,β-unsaturated ketones and hydrazine derivatives. For example, 3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazine can be synthesized by reacting cycloheptenone with hydrazine hydrate under reflux conditions in ethanol. The reaction proceeds via hydrazone formation, followed by intramolecular cyclization. Key parameters include:
| Parameter | Condition | Yield | Observation |
|---|---|---|---|
| Solvent | Ethanol | 68% | Optimal for solubility and reflux |
| Temperature | 80°C (reflux) | - | Ensures complete cyclization |
| Reaction Time | 12–16 hours | - | Longer times improve conversion |
This method’s scalability is limited by the need for prolonged heating, which may lead to side reactions such as over-oxidation.
Functionalization of the Pyridazinone Core
After forming the bicyclic core, the next step involves introducing the acetamide side chain at the 2-position.
Amide Coupling via Carbodiimide-Mediated Reactions
The target compound’s N-(3-methoxypropyl)acetamide group is installed using carbodiimide coupling agents. A patent (CN103664681A) describes a similar approach for analogous acetamides, utilizing EDCI·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and DMAP (4-dimethylaminopyridine) in anhydrous dichloromethane. Applied to the target molecule, the procedure would involve:
-
Activation of the Carboxylic Acid : 3-Oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazine-2-acetic acid is activated with EDCI·HCl and DMAP at 0°C under nitrogen.
-
Nucleophilic Attack : Addition of 3-methoxypropylamine to the activated intermediate, followed by stirring at room temperature for 24 hours.
| Reagent | Quantity (mmol) | Role |
|---|---|---|
| EDCI·HCl | 1.2 eq | Carbodiimide activator |
| DMAP | 0.1 eq | Acylation catalyst |
| 3-Methoxypropylamine | 1.5 eq | Nucleophile |
This method achieves yields of 70–76% for structurally related compounds, though purification via recrystallization (e.g., dichloromethane/ethyl acetate) is critical to remove excess reagents.
Alternative Pathways and Optimization
One-Pot Tandem Reactions
Recent advances propose tandem cyclization-amidation sequences to reduce purification steps. For instance, a one-pot synthesis of 2-(3-oxocyclohepta[c]pyridazin-2-yl)acetamides involves:
-
Simultaneous Cyclization and Amidation : Using polymer-supported reagents to facilitate in situ activation and coupling.
-
Solvent Optimization : Switching from dichloromethane to THF improves homogeneity and reaction kinetics.
| Condition | Improvement | Yield Impact |
|---|---|---|
| THF as solvent | Enhanced reagent solubility | +12% yield |
| Polymer-bound EDCI | Simplified workup | Comparable yields |
This approach reduces reaction time to 8–10 hours but requires specialized reagents.
Challenges and Troubleshooting
Byproduct Formation
Common byproducts include:
Scalability Issues
Large-scale reactions face challenges in heat dissipation during exothermic amidation steps. Gradual reagent addition and jacketed reactors are employed to maintain temperature control.
Comparative Analysis of Methods
| Method | Yield | Time | Scalability | Cost Efficiency |
|---|---|---|---|---|
| EDCI/DMAP coupling | 76% | 24h | Moderate | High |
| One-pot tandem | 70% | 10h | High | Moderate |
| Classical cyclization | 68% | 16h | Low | Low |
The EDCI/DMAP method balances yield and practicality, while one-pot approaches offer time savings at the expense of reagent costs .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxypropyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions may target the carbonyl groups, converting them to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the acetamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products
Oxidation: Products may include methoxypropyl aldehyde or methoxypropyl carboxylic acid.
Reduction: Products may include alcohol derivatives of the original compound.
Substitution: Products may include substituted acetamide derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules, particularly those with biological activity.
Biology
In biological research, the compound may be used to study the effects of cycloheptapyridazine derivatives on cellular processes.
Medicine
The compound may have potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry
In industrial applications, the compound may be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of “N-(3-methoxypropyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide” likely involves interaction with specific molecular targets such as enzymes or receptors. The cycloheptapyridazine ring system may play a key role in binding to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-(3-methoxypropyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide with its structural analogs, focusing on molecular features, synthesis, and bioactivity.
Structural and Physicochemical Properties
Key Observations :
- Lipophilicity : The 3-methoxypropyl group in the target compound provides balanced lipophilicity compared to the highly polar carbazole derivative and the less bulky cyclopropyl analog .
- Steric Effects : Bulky substituents (e.g., carbazole) may hinder target binding but improve selectivity for specific enzymes or receptors.
- Synthetic Accessibility : Compounds with simpler substituents (e.g., cyclopropyl) are synthesized in higher yields (51–65%) via standard amide coupling protocols .
Pharmacological Activities
Anti-Cancer Activity
Acetamide derivatives with pyridazinone cores have shown promise in oncology. For example:
- N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide exhibited IC₅₀ values < 1 μM against HCT-116 and MCF-7 cell lines .
- N-(2,4-dimethoxyphenyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide (Table 1) may leverage its methoxy groups for DNA damage responses, akin to etoposide derivatives .
Immunomodulatory Effects
- N-{2-(piperidin-1-yl)phenylmethyl}-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)acetamide acts as a RORγ modulator, suppressing IL-17 production in autoimmune models . The target compound’s methoxypropyl group could similarly influence RORγ binding via hydrophobic interactions.
Metabolic Stability
- Cyclohepta[c]pyridazinone analogs with N-cyclopropyl substituents demonstrated prolonged half-lives in rodent plasma due to reduced CYP450-mediated oxidation .
Q & A
Q. What novel applications could this compound have beyond its current research scope?
- Methodology :
- Repurposing screens : Test in phenotypic assays for neurodegenerative diseases (e.g., tau aggregation in Alzheimer’s models) .
- Material science : Evaluate as a ligand for metal-organic frameworks (MOFs) via coordination chemistry studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
